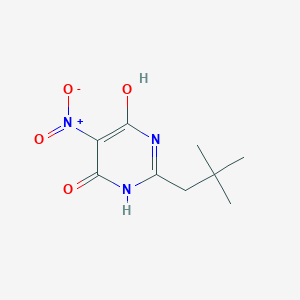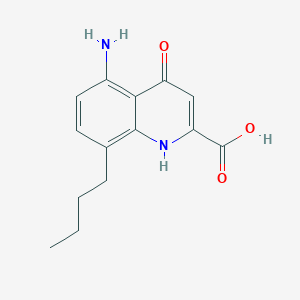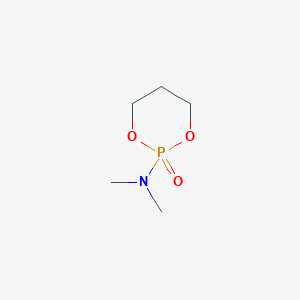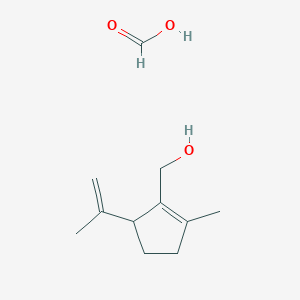![molecular formula C26H36N2O4 B14570249 N,N'-(Ethane-1,2-diyl)bis[N-methyl-4-(4-methylphenoxy)butanamide] CAS No. 61797-43-1](/img/structure/B14570249.png)
N,N'-(Ethane-1,2-diyl)bis[N-methyl-4-(4-methylphenoxy)butanamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Ethane-1,2-diyl)bis[N-methyl-4-(4-methylphenoxy)butanamide]: is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure allows it to interact with different molecular targets, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Ethane-1,2-diyl)bis[N-methyl-4-(4-methylphenoxy)butanamide] typically involves a multi-step process. The initial step often includes the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in the synthesis include ethane-1,2-diamine, N-methyl-4-(4-methylphenoxy)butanamide, and various catalysts to facilitate the reactions. The reaction conditions usually involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of N,N’-(Ethane-1,2-diyl)bis[N-methyl-4-(4-methylphenoxy)butanamide] is scaled up using large reactors and continuous flow systems. This allows for the efficient production of the compound in large quantities. The process involves stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N,N’-(Ethane-1,2-diyl)bis[N-methyl-4-(4-methylphenoxy)butanamide] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions, depending on the desired outcome.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
N,N’-(Ethane-1,2-diyl)bis[N-methyl-4-(4-methylphenoxy)butanamide] has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, owing to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,N’-(Ethane-1,2-diyl)bis[N-methyl-4-(4-methylphenoxy)butanamide] involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research to fully elucidate.
Comparison with Similar Compounds
- N,N’-(Ethane-1,2-diyl)bis[N-methyl-4-(4-chlorophenoxy)butanamide]
- N,N’-(Ethane-1,2-diyl)bis[N-methyl-4-(4-ethylphenoxy)butanamide]
- N,N’-(Ethane-1,2-diyl)bis[N-methyl-4-(4-methoxyphenoxy)butanamide]
Comparison: Compared to these similar compounds, N,N’-(Ethane-1,2-diyl)bis[N-methyl-4-(4-methylphenoxy)butanamide] exhibits unique properties due to the presence of the 4-methylphenoxy group. This structural feature influences its reactivity and interactions with molecular targets, making it distinct in its applications and effects.
Properties
CAS No. |
61797-43-1 |
|---|---|
Molecular Formula |
C26H36N2O4 |
Molecular Weight |
440.6 g/mol |
IUPAC Name |
N-methyl-N-[2-[methyl-[4-(4-methylphenoxy)butanoyl]amino]ethyl]-4-(4-methylphenoxy)butanamide |
InChI |
InChI=1S/C26H36N2O4/c1-21-9-13-23(14-10-21)31-19-5-7-25(29)27(3)17-18-28(4)26(30)8-6-20-32-24-15-11-22(2)12-16-24/h9-16H,5-8,17-20H2,1-4H3 |
InChI Key |
YDOYSZPFWBYIKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCC(=O)N(C)CCN(C)C(=O)CCCOC2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(Methylsulfanyl)(sulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B14570178.png)



![(5R)-5-[(2,4-Dinitrophenyl)methyl]-5-methyloxolan-2-one](/img/structure/B14570193.png)
![N-(2-Hydroxyethyl)-N-methyl-N'-[(4-nitrophenyl)methyl]thiourea](/img/structure/B14570197.png)

![4-Methyl-1-[(2-methylphenyl)methyl]quinolin-2(1H)-one](/img/structure/B14570212.png)


![1-(4-Fluorophenyl)-4-methoxybicyclo[2.2.2]octane](/img/structure/B14570257.png)

